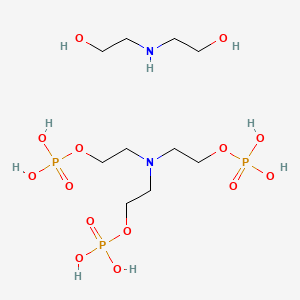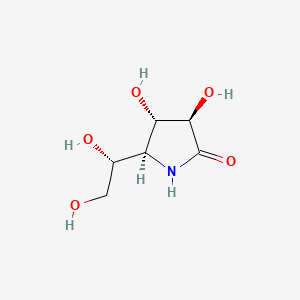
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is a complex organic compound that features a pyridine ring substituted with amino and naphthylamino groups, as well as three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) as a solvent . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and naphthylamino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile involves its interaction with various molecular targets. The amino and naphthylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyano groups can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares the amino and cyano functional groups but lacks the naphthylamino group.
2-Amino-6-(4-methoxybenzelideneamino)hexanoic acid: Contains an amino group and a methoxybenzelideneamino group, but differs in the overall structure and functional groups.
Uniqueness
2-Amino-6-(1-naphthylamino)-3,4,5-pyridinetricarbonitrile is unique due to the presence of both amino and naphthylamino groups on the pyridine ring, along with three cyano groups. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
102206-81-5 |
|---|---|
Molecular Formula |
C18H10N6 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-amino-6-(naphthalen-1-ylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H10N6/c19-8-13-14(9-20)17(22)24-18(15(13)10-21)23-16-7-3-5-11-4-1-2-6-12(11)16/h1-7H,(H3,22,23,24) |
InChI Key |
GZXYOLIIVIQMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=C(C(=N3)N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)








